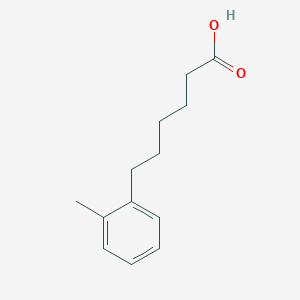

6-(2-Methylphenyl)hexanoic acid

Description

6-(2-Methylphenyl)hexanoic acid is a substituted hexanoic acid derivative featuring a 2-methylphenyl group at the terminal position of a six-carbon aliphatic chain. These compounds are typically synthesized via alkylation, acylation, or Eschweiler–Clarke methylation . Substitutions on the hexanoic acid backbone influence lipophilicity, hydrogen-bonding capacity, and biological activity, making them relevant in drug design, enzyme inhibition, and material science.

Properties

CAS No. |

62315-33-7 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

6-(2-methylphenyl)hexanoic acid |

InChI |

InChI=1S/C13H18O2/c1-11-7-5-6-9-12(11)8-3-2-4-10-13(14)15/h5-7,9H,2-4,8,10H2,1H3,(H,14,15) |

InChI Key |

DQXCKOCLMYLHKZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1CCCCCC(=O)O |

Canonical SMILES |

CC1=CC=CC=C1CCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tertiary Amino-Substituted Derivatives

- 6-(Piperidin-1-yl)hexanoic Acid: The decyl ester of this compound exhibits an enhancement ratio (ER) of 5.6 in skin penetration assays. Its activity is attributed to the bulky piperidine ring, which moderately increases lipophilicity .

- 6-(Morpholin-4-yl)hexanoic Acid: The decyl ester shows a higher ER (15.0) due to the morpholine ring’s hydrogen-bond-accepting oxygen atom, enhancing interactions with biological membranes .

Aryl-Substituted Derivatives

- 6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic Acid (26): This derivative demonstrates potent anti-inflammatory activity in vivo, comparable to Fenbufen. Docking studies reveal strong binding to CYP1A2 (ΔG = -9.8 kcal/mol) via hydrogen bonds with Ala317 and π-stacking with Phe125/Phe226 .

- 6-(2-Propargyloxyphenyl)hexanoic Acid (PPOH): A selective CYP inhibitor (IC50 = 9 µM for epoxidation), its propargyloxy group enables mechanism-based inhibition, critical for modulating arachidonic acid metabolism .

Sulfonamide and Sulfanyl Derivatives

- 6-(2-Thienylsulfanyl)hexanoic Acid: Synthesized for polyhydroxyalkanoate production, the thiophene moiety introduces sulfur-based reactivity, useful in polymer chemistry .

Physicochemical and Structural Properties

| Compound Name | Substituent | logP<sup>a</sup> | Water Solubility | Key Functional Groups |

|---|---|---|---|---|

| 6-(Piperidin-1-yl)hexanoic acid | Piperidine | ~2.5 | Low | Tertiary amine |

| 6-(Morpholin-4-yl)hexanoic acid | Morpholine | ~1.8 | Moderate | Ether, tertiary amine |

| 6-([1,1'-Biphenyl]-4-yl)-4-oxo | Biphenyl, ketone | ~3.2 | Low | Aromatic, carbonyl |

| 6-(2-Propargyloxyphenyl) | Propargyloxy phenyl | ~3.0 | Low | Alkyne, ether |

<sup>a</sup> Predicted using fragment-based methods.

Key Research Findings

Skin Penetration Enhancement : Morpholine-substituted esters outperform piperidine analogs due to hydrogen-bonding interactions .

Enzyme Inhibition : PPOH’s propargyloxy group enables irreversible CYP inhibition, while sulfonamides target specific protein residues .

Anti-Inflammatory Activity : Biphenyl derivatives mimic Fenbufen’s activity but require metabolic activation to shorter-chain acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.